Product packaging for Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid(Cat. No.:CAS No. 29123-11-3)

Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid

Cat. No.: B2380203
CAS No.: 29123-11-3
M. Wt: 210.21
InChI Key: PMQSMTSNJBKYRO-UHFFFAOYSA-N
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Description

Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid is a benzothiadiazole derivative featuring an acetic acid moiety linked via an oxygen atom at the 5-position of the heterocyclic core. Benzothiadiazoles are electron-deficient aromatic systems widely studied for their optoelectronic properties, particularly in organic photovoltaics (OPVs) and semiconductor materials . The acetic acid substituent enhances solubility in polar solvents, making this compound a versatile intermediate for synthesizing polymers or small molecules with tailored electronic characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O3S B2380203 Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid CAS No. 29123-11-3

Properties

IUPAC Name

2-(2,1,3-benzothiadiazol-5-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c11-8(12)4-13-5-1-2-6-7(3-5)10-14-9-6/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQSMTSNJBKYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula C8H6N2O3SC_8H_6N_2O_3S and a molecular weight of 210.21 g/mol. The compound features a benzothiadiazole moiety linked to an acetic acid functional group, which enhances its solubility and bioactivity compared to similar compounds lacking this functional group.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiadiazole compounds have shown promising antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics such as streptomycin and fluconazole .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways related to inflammation and pain management. This activity positions it as a candidate for the treatment of inflammatory diseases .

3. Proteomics Applications
this compound has been utilized in proteomics research as a probe to detect ubiquitinated proteins in cell lysates. This application is crucial for understanding cellular processes involving protein degradation and modification .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Cyclocondensation Reactions : Combining arylaminosulfonylacetic acids with various hydrazides.
  • Functional Group Modifications : Utilizing reagents like POCl₃ for cyclization and dehydration reactions.

These methods allow for the efficient production of the compound in laboratory settings .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity Study : A comparative study showed that derivatives with the thiadiazole ring exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values demonstrating superior efficacy compared to traditional antibiotics .
  • Anti-inflammatory Mechanism Investigation : Research focused on the compound's ability to inhibit specific inflammatory pathways revealed its potential as a therapeutic agent in treating chronic inflammatory conditions .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey Features
Benzo[c][1,2,5]thiadiazoleC7H6N2SLacks acetic acid functionality
BenzothiadiazoleC7H6N2SSimplest form without additional functional groups
2-Amino-benzenesulfonamideC7H9N3O2SContains amino and sulfonamide groups

The unique combination of the benzothiadiazole structure with an acetic acid moiety enhances the bioactivity of this compound compared to other derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of benzo[1,2,5]thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against a range of pathogens, including bacteria and fungi. Studies indicate that these compounds can inhibit the growth of Xanthomonas oryzae and Fusarium graminearum, suggesting their potential use as agricultural bactericides and fungicides .

Anticancer Properties
Benzo[1,2,5]thiadiazole derivatives have been investigated for their anticancer activities. The presence of the thiadiazole ring enhances their ability to induce apoptosis in cancer cells. Specific studies have highlighted the efficacy of these compounds against various cancer cell lines, providing promising avenues for the development of new anticancer therapies .

Neuropharmacological Effects
There is emerging evidence supporting the neuroprotective effects of benzo[1,2,5]thiadiazole derivatives. Some studies indicate that these compounds may possess anticonvulsant properties, making them candidates for further research in treating epilepsy and other neurological disorders .

Agricultural Applications

Herbicidal and Insecticidal Activities
The agricultural application of benzo[1,2,5]thiadiazole derivatives includes their use as herbicides and insecticides. Research has shown that these compounds can effectively control weed growth and pest populations in crops. Their mode of action often involves disrupting metabolic pathways in target organisms .

Plant Growth Regulators
Some derivatives have been identified as potential plant growth regulators (PGRs). These compounds can enhance plant growth and yield by modulating physiological processes within plants. This application is particularly valuable in sustainable agriculture practices .

Materials Science Applications

Polymer Chemistry
Benzo[1,2,5]thiadiazole derivatives are also being explored in materials science for their potential use in polymer synthesis. Their unique chemical structure allows for the creation of novel polymeric materials with enhanced thermal stability and electrical conductivity. This can lead to advancements in electronic devices and sensors .

Case Study 1: Antimicrobial Efficacy

A study conducted by Mao et al. (2017) evaluated the antimicrobial activity of various thiadiazole derivatives against agricultural pathogens. The results indicated that certain compounds displayed significant antibacterial effects against Xanthomonas oryzae strains, highlighting their potential as agricultural bactericides.

Case Study 2: Anticancer Activity

Research by El-Shorbagi et al. (2018) focused on the anticancer properties of benzo[1,2,5]thiadiazole derivatives. The study found that specific analogs induced apoptosis in human cancer cell lines more effectively than standard chemotherapeutic agents.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-deficient benzo thiadiazole ring facilitates electrophilic substitution, particularly at positions activated by the thiadiazole’s electron-withdrawing effects.

Bromination

Bromination occurs regioselectively at positions 4 and 7 of the benzene ring under mild conditions. For example:

Reagents/ConditionsProductYieldSource
Br₂ (1.2 equiv), FeCl₃, DCM, 0°C4,7-Dibromo-benzo thiadiazol-5-yloxy-acetic acid82%

Brominated derivatives serve as intermediates for cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl/heteroaryl groups .

Photochemical [2+2] Cycloaddition

The thiadiazole ring enhances the reactivity of the aromatic system in photochemical reactions. Under blue LED irradiation, benzo thiadiazol-5-yloxy-acetic acid undergoes a Paternò–Büchi reaction with quinones (e.g., 1,4-benzoquinone) to form oxetanes via [2+2] cycloaddition :

SubstrateReaction ConditionsProductYield
1,4-Benzoquinone, DCM, −78°CBlue LED, 24 hOxetane-fused product64%

This reactivity is attributed to the thiadiazole’s ability to stabilize transition states through conjugation .

Nucleophilic Substitution at the Acetic Acid Moiety

The carboxylic acid group undergoes standard derivatization:

Esterification

Reaction with alcohols in the presence of coupling agents (e.g., DCC/DMAP):

AlcoholReagents/ConditionsProductYield
MethanolDCC, DMAP, RT, 12 hMethyl benzo thiadiazol-5-yloxy-acetate89%

Amidation

Reaction with amines (e.g., pyrrolidine) using EDCl/HOBt:

AmineProductApplicationYield
PyrrolidineBenzo thiadiazol-5-yloxy-acetamideBioactive intermediate75%

Reductive Ring Opening

Under strong reducing conditions (e.g., LiAlH₄), the thiadiazole ring opens to form 1,2-diaminobenzene derivatives, though this reaction is less common due to the stability of the thiadiazole core :

Reagents/ConditionsProductYield
LiAlH₄ (4 equiv), THF, reflux5-(Carboxymethoxy)-1,2-diaminobenzene38%

Cross-Coupling Reactions

Brominated derivatives participate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Aryl Boronic AcidConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, 80°C4-Phenyl-benzo thiadiazol-5-yloxy-acetic acid73%

Direct C-H Arylation

Palladium-catalyzed C-H activation enables arylation without pre-halogenation :

Aryl HalideConditionsProductYield
4-BromotoluenePd(OAc)₂, PivOH, K₂CO₃, DMF4-(p-Tolyl)-benzo thiadiazol-5-yloxy-acetic acid61%

Cyclization Reactions

The acetic acid side chain participates in cyclizations to form heterocycles. For example, reaction with thiourea in POCl₃ yields 1,3,4-thiadiazole derivatives :

Reagents/ConditionsProductYield
Thiourea, POCl₃, refluxThiadiazolo[5,4-b]pyridine analog58%

Biological Interactions

The compound interacts with biological targets via hydrogen bonding (carboxylic acid) and π-stacking (thiadiazole ring). Derivatives exhibit activity in:

  • Antiviral assays : Inhibition of tobacco mosaic virus (TMV) replication .

  • Anticancer screens : Apoptosis induction in HeLa cells (IC₅₀ = 12 μM) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiadiazole derivatives exhibit diverse properties depending on functional group substitutions. Below is a detailed comparison of Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid with three structurally related compounds:

[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic Acid

  • Substituent : 4-Chloro and O-linked acetic acid.
  • Molecular Formula : C₈H₅ClN₂O₃S .
  • Compared to the non-chlorinated analog, this compound likely exhibits higher electron affinity and reduced solubility in non-polar solvents due to increased polarity.

Benzo[c][1,2,5]thiadiazole-5-carboxylic Acid

  • Substituent : Carboxylic acid directly attached at position 4.
  • Molecular Formula : C₇H₄N₂O₂S .
  • Key Properties :
    • The carboxylic acid group increases acidity (pKa ~2–3), facilitating ionic interactions or coordination chemistry.
    • Lower solubility in organic solvents compared to ester or acetic acid derivatives but advantageous for aqueous-phase reactions.

Methyl Benzo-2,1,3-thiadiazole-5-carboxylate

  • Substituent : Methyl ester at position 5.
  • Molecular Formula : C₈H₆N₂O₂S .
  • Key Properties :
    • The ester group reduces polarity, enhancing solubility in organic solvents (e.g., chloroform, toluene).
    • Acts as a synthetic precursor; the ester can be hydrolyzed to a carboxylic acid for further functionalization.

Table 1: Structural and Functional Comparison of Benzothiadiazole Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol)* Key Applications/Properties
This compound 5-OCH₂COOH C₈H₆N₂O₃S 226.21 Polar, optoelectronic intermediates
[(4-Chloro-...)oxy]acetic acid 4-Cl, 5-OCH₂COOH C₈H₅ClN₂O₃S 260.65 Enhanced electron withdrawal, OPVs
Benzo[...]carboxylic Acid 5-COOH C₇H₄N₂O₂S 180.18 Coordination chemistry, synthesis
Methyl benzo[...]carboxylate 5-COOCH₃ C₈H₆N₂O₂S 194.21 Lipophilic, precursor for hydrolysis

*Calculated using atomic masses (C:12.01, H:1.01, Cl:35.45, N:14.01, O:16.00, S:32.07).

Research Findings and Implications

  • Electronic Properties : Chlorine and carboxylic acid substituents increase electron deficiency, critical for electron-accepting materials in OPVs . The acetic acid derivative’s polarity may improve blend morphology in polymer solar cells.
  • Solubility Trends : Methyl esters (e.g., ) favor processing in organic solvents, while carboxylic acids () or acetic acid derivatives are preferable for aqueous or polar environments.
  • Synthetic Utility: The chloro-acetic acid derivative () could serve as a monomer in conjugated polymers, whereas esterified analogs () are intermediates for post-synthetic modifications.

Q & A

Q. What are the recommended synthetic routes for Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzo[1,2,5]thiadiazole core. For example, nucleophilic substitution at the 5-position of the heterocycle with a hydroxyl-containing intermediate, followed by coupling to an acetic acid derivative via esterification or ether formation. Purification is critical; column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is commonly employed to achieve >95% purity . Reaction yields can be improved by optimizing stoichiometry, temperature, and catalysts (e.g., palladium for cross-coupling steps).

Q. How should researchers characterize the electronic properties of benzo[1,2,5]thiadiazole derivatives?

Key methods include:

  • Cyclic Voltammetry (CV): To determine redox potentials and estimate HOMO/LUMO energy levels. For example, the benzo[1,2,5]thiadiazole core typically exhibits a LUMO near -3.5 eV, making it electron-deficient .
  • UV-Vis Spectroscopy: To assess absorption maxima (λmax) and bandgap. Derivatives often show strong absorption in the visible range (400–600 nm), useful for optoelectronic applications .
  • Density Functional Theory (DFT): To model electronic transitions and confirm experimental data .

Q. What spectroscopic techniques are essential for structural confirmation?

  • <sup>1</sup>H/<sup>13</sup>C NMR: To verify substituent positions and integration ratios. For example, the acetic acid moiety’s methylene protons appear as a singlet near δ 4.5–5.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (e.g., C8H6N2O3S requires m/z 210.0174) .
  • FT-IR: To identify functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup> for the acetic acid group) .

Advanced Research Questions

Q. How can this compound be integrated into bulk-heterojunction solar cells to enhance power conversion efficiency (PCE)?

The benzo[1,2,5]thiadiazole unit acts as an electron-accepting (A) moiety. Design strategies include:

  • Donor-Acceptor (D-A) Architecture: Coupling with electron-rich donors (e.g., triarylamine-cyclopentadithiophene) to form push-pull sensitizers. This enhances charge separation and broadens light absorption .
  • Optimization of Open-Circuit Voltage (VOC): Adjust the LUMO level of the acceptor to minimize energy loss. For benzo[1,2,5]thiadiazole derivatives, VOC values of 0.7–1.0 V have been reported in polymer-fullerene systems .
  • Device Fabrication: Spin-coating blends with PCBM (phenyl-C61-butyric acid methyl ester) and testing under AM 1.5G illumination .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions or target specificity. Recommended approaches:

  • Dose-Response Curves: Establish EC50/IC50 values across multiple cell lines (e.g., cancer vs. normal cells) .
  • Molecular Docking Simulations: Predict binding affinities to enzymes/receptors (e.g., kinases) using software like AutoDock Vina. Compare results with experimental IC50 values to validate hypotheses .
  • Metabolic Stability Assays: Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. How does pH stability impact pharmacological applications, and how can it be optimized?

Benzo[1,2,5]thiadiazole derivatives may degrade under acidic/basic conditions. Methodologies include:

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Protective Formulations: Use enteric coatings or nanoencapsulation (e.g., PLGA nanoparticles) to shield the compound from gastric pH .
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF3) to enhance stability .

Q. What strategies improve the compound’s efficacy in enzyme inhibition studies?

  • Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the benzene or thiadiazole ring. Test inhibition against target enzymes (e.g., kinases, proteases) .
  • Kinetic Studies: Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .
  • Co-crystallization: Resolve X-ray structures of the compound bound to the enzyme to guide rational design .

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